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Compound of Interest

Compound Name:
2-Chloro-7-methyl-4h-pyrido[1,2-

a]pyrimidin-4-one

CAS No.: 17326-18-0

Cat. No.: B099210 Get Quote

Structural Elucidation, Synthesis, and Application in
Kinase Inhibitor Design[1][2]
Nomenclature & Structural Identification
The ambiguity of the molecular formula

requires precise IUPAC definition to avoid regiochemical errors during synthesis. The two
dominant isomers in drug development are the 6-methoxy and 7-methoxy variants.[1][2]

Core IUPAC Designation
Preferred Name:4-Chloro-7-methoxyquinazoline[1][2]

Systematic Name: 4-Chloro-7-methoxyquinazoline[1][2]

CAS Registry Number: 36557-05-8 (for the 6,7-dimethoxy analog, often confused; specific

isomer CAS varies by vendor, e.g., 898289-76-2 for 7-methoxy).[1][2]

SMILES:COc1ccc2nc(Cl)ncc2c1 (Note: Verification of regiochemistry is required).

Alternative Isomer (Regioisomer):

Name:4-Chloro-6-methoxyquinazoline
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Relevance: Often synthesized in parallel to probe the binding pocket depth of EGFR/VEGFR

targets.[1][2]

Structural Data Table
Property Data Notes

Formula
High degree of unsaturation

(DBE = 7).[1][2]

Mol. Weight 194.62 g/mol
Fragment-like, suitable for

FBDD.[1][2]

Appearance Off-white to yellow solid

Hydrolyzes to white solid

(quinazolinone) upon moisture

exposure.[1][2]

Solubility DCM, EtOAc, DMSO
Reacts with protic solvents

(MeOH/EtOH) under heat.

Stability Moisture Sensitive
The C4-Cl bond is labile; store

under inert gas at -20°C.

Synthetic Pathway (The "Make")
The synthesis of 4-chloro-7-methoxyquinazoline relies on the "activation" of the stable lactam

(quinazolinone) precursor.[1][2] This transformation is thermodynamically driven by the

aromatization of the pyrimidine ring.[1][2]

Reaction Logic
The reaction utilizes Phosphorus Oxychloride (ngcontent-ng-c3009699313="" _nghost-ng-

c3156237429="" class="inline ng-star-inserted">

) as both reagent and solvent. The mechanism proceeds via an imidoyl chloride intermediate.
[1][2]

Critical Mechanism Note: The oxygen of the amide (tautomer of the lactam) attacks the

electrophilic phosphorus, creating a good leaving group (

), which is then displaced by the chloride ion.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=23680-84-4
https://webbook.nist.gov/cgi/inchi?ID=C23680844&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=23680-84-4
https://webbook.nist.gov/cgi/inchi?ID=C23680844&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=23680-84-4
https://webbook.nist.gov/cgi/inchi?ID=C23680844&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=23680-84-4
https://webbook.nist.gov/cgi/inchi?ID=C23680844&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=23680-84-4
https://webbook.nist.gov/cgi/inchi?ID=C23680844&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=23680-84-4
https://webbook.nist.gov/cgi/inchi?ID=C23680844&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=23680-84-4
https://webbook.nist.gov/cgi/inchi?ID=C23680844&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Graphviz Workflow: Chlorination Protocol
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Figure 1: Activation of the quinazolinone scaffold via Vilsmeier-Haack type chlorination.

Step-by-Step Protocol
Setup: In a dry round-bottom flask under Argon, suspend 1.0 eq of 7-methoxyquinazolin-

4(3H)-one in 10 volumes of neat

.

Catalysis: Add 0.1 eq of

-Dimethylaniline (or a drop of DMF) to catalyze the formation of the Vilsmeier reagent.

Reflux: Heat to 105°C (reflux) for 2–4 hours.

Checkpoint: The suspension should clear to a yellow/orange solution, indicating

consumption of the starting material.

Workup (Critical Safety Step):

Cool the mixture to room temperature.

Concentrate under reduced pressure to remove excess

(trap acidic vapors!).

Quench: Slowly pour the residue onto crushed ice/saturated

. Exothermic reaction.[1][2]
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Extraction: Extract immediately with DCM (Dichloromethane). Do not allow the aqueous

phase to sit, as the product will hydrolyze back to the starting material.

Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization from dry hexane.

Structural Validation (The "Prove")
Distinguishing the 7-methoxy isomer from the 6-methoxy isomer is a common analytical

challenge. Mass spectrometry (MS) cannot distinguish them (both m/z 194.6). Proton NMR (

H-NMR) is the definitive validation tool.[1][2]

Isomer Differentiation Logic
The position of the methoxy group alters the coupling constants (

-values) of the aromatic protons on the benzene ring.[1][2]

Scenario A: 7-Methoxy Isomer (Target)
H5 (Proton at C5): Appears as a doublet (

), coupled to H6. (

Hz).

H6 (Proton at C6): Appears as a doublet of doublets (

), coupled to H5 (ortho) and H8 (meta).

H8 (Proton at C8): Appears as a doublet (

) with small meta-coupling (

Hz).[2] Key Feature: H8 is isolated between the N and the OMe.[1][2]

Scenario B: 6-Methoxy Isomer
H5: Singlet-like or small meta-coupling (isolated between Cl-C4 and MeO-C6).[1][2]

H7/H8: Show strong ortho-coupling (
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Hz).

Graphviz: NMR Coupling Logic[1][2]
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Figure 2: Diagnostic coupling patterns in aromatic region of 1H-NMR.

Pharmaceutical Application (The "Use")
The 4-chloro-7-methoxyquinazoline moiety is a "privileged scaffold" in kinase inhibition.[1][2] It

serves as the electrophile in S

Ar (Nucleophilic Aromatic Substitution) reactions with substituted anilines.

Mechanism of Action (Drug Design)
This scaffold mimics the adenine ring of ATP.

Hinge Binding: The N1 and N3 nitrogens form hydrogen bonds with the hinge region of the

kinase (e.g., EGFR).

Solvent Front: The 7-methoxy group points toward the solvent interface, allowing for

solubilizing modifications (e.g., morpholine side chains in Gefitinib).

Standard Coupling Protocol
To generate a library of kinase inhibitors:

Dissolve 4-chloro-7-methoxyquinazoline in Isopropanol (iPrOH).

Add 1.1 eq of substituted aniline (e.g., 3-chloro-4-fluoroaniline).[1][2]
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Heat to 80°C for 2 hours.

Product Isolation: The product usually precipitates as the HCl salt.[1][2] Filter and wash with

cold iPrOH.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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